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molecular formula C5H7ClO2 B8781706 (S)-tetrahydrofuran-2-carbonyl chloride

(S)-tetrahydrofuran-2-carbonyl chloride

Cat. No. B8781706
M. Wt: 134.56 g/mol
InChI Key: DVCFNCQPOANJGU-BYPYZUCNSA-N
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Patent
US06858642B1

Procedure details

5-Methoxytryptamine (540 mg, 2.84 mmole) was suspended in benzene (5 ml). The mixture was cooled in an ice bath and a solution of tetrahydro-2-furoyl chloride (390 μl, 3.7 mmole) in benzene (5 ml) was slowly added. The reaction, mixture was stirred at room temperature for 15 hours and was diluted with ether (25 ml). It was extracted with water (25 ml), NaHCO3 solution (2×25 ml) and saturated NaCl solution (25 ml) dried (MgSO4) and the solvent was removed in vacuo. Further purification was obtained by column chromatography on silica gel. The solvent was 50% ethyl acetate in CH2Cl2. Fractions of 10 ml were collected and the product was eluted in fractions 19-32. The product was obtained as an oil. The yield was 220 mg (−30%).
Quantity
540 mg
Type
reactant
Reaction Step One
Quantity
390 μL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:14]=[C:13]2[C:6]([NH:7][CH:8]=[C:9]2[CH2:10][CH2:11][NH2:12])=[CH:5][CH:4]=1.[O:15]1[CH2:19][CH2:18][CH2:17][CH:16]1[C:20](Cl)=[O:21].C(OCC)(=O)C>C1C=CC=CC=1.CCOCC.C(Cl)Cl>[CH3:1][O:2][C:3]1[CH:14]=[C:13]2[C:6](=[CH:5][CH:4]=1)[NH:7][CH:8]=[C:9]2[CH2:10][CH2:11][NH:12][C:20]([CH:16]1[CH2:17][CH2:18][CH2:19][O:15]1)=[O:21]

Inputs

Step One
Name
Quantity
540 mg
Type
reactant
Smiles
COC1=CC=C2NC=C(CCN)C2=C1
Step Two
Name
Quantity
390 μL
Type
reactant
Smiles
O1C(CCC1)C(=O)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Five
Name
Quantity
25 mL
Type
solvent
Smiles
CCOCC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
The reaction, mixture
EXTRACTION
Type
EXTRACTION
Details
It was extracted with water (25 ml), NaHCO3 solution (2×25 ml) and saturated NaCl solution (25 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
Further purification
CUSTOM
Type
CUSTOM
Details
was obtained by column chromatography on silica gel
CUSTOM
Type
CUSTOM
Details
Fractions of 10 ml were collected
WASH
Type
WASH
Details
the product was eluted in fractions 19-32
CUSTOM
Type
CUSTOM
Details
The product was obtained as an oil

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
Smiles
COC=1C=C2C(=CNC2=CC1)CCNC(=O)C1OCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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